
methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学的研究の応用
Structural and Spectral Studies
- Research on similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has provided insights into their structural and spectral properties, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This is crucial for understanding the fundamental characteristics of these compounds (Viveka et al., 2016).
Synthesis Methods
- Studies have detailed various synthesis methods for related compounds, such as the one-pot synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Understanding these methods is vital for the development of new compounds for further research and application (Saeed et al., 2012).
Potential Applications in Organic Synthesis
- Compounds like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde have been converted into various novel compounds, illustrating the versatility of these compounds in organic synthesis and the development of new chemical entities (Haider et al., 2005).
Phototransformations and Photolysis Studies
- Studies involving compounds like chloro(4-methylpent-3-en-1-ynyl)carbene, derived from similar pyrazole compounds, have investigated their phototransformations and structural parameters using spectroscopy and quantum chemical calculations. This is relevant for understanding their behavior under different light conditions and for applications in photochemistry (Gvozdev et al., 2021).
Agricultural Applications
- Certain derivatives of methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate, such as those evaluated in greenhouse and field conditions in China, have shown promise in weed management in crops like maize. These studies highlight the potential agricultural applications of these compounds (Wang et al., 2019).
Antimicrobial and Anticancer Properties
- Research on novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, has shown significant antimicrobial and anticancer activity, opening avenues for their use in medical research (Hafez et al., 2016).
Herbicidal Activity
- Derivatives containing 3-methyl-1H-pyrazol-5-yl, like those synthesized to enhance quinclorac potency, have shown promising results in controlling weeds in agricultural settings, demonstrating the herbicidal potential of these compounds (Luo et al., 2021).
Safety and Hazards
作用機序
Target of Action
Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate is a complex compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .
特性
IUPAC Name |
methyl 5-chloro-1,3-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOCNVHHKDUYDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

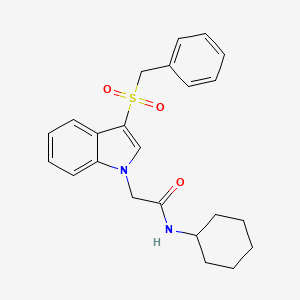
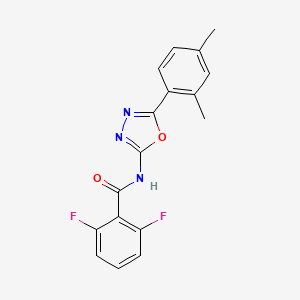
![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)
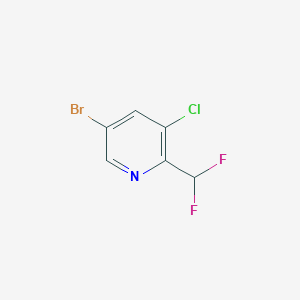
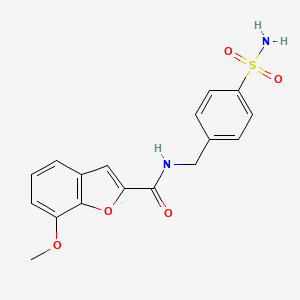
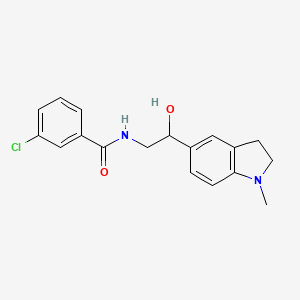
![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)
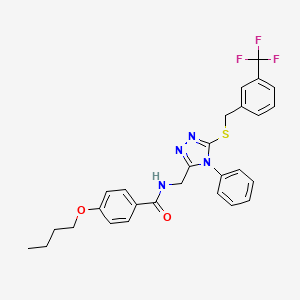
![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)
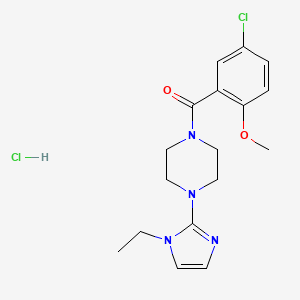
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
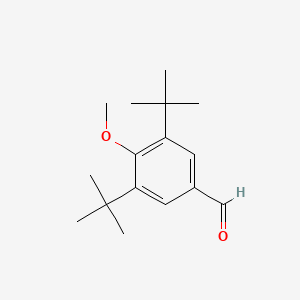
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)